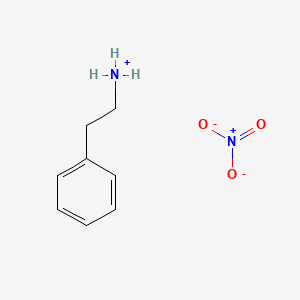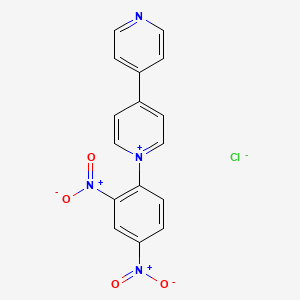
16alpha-Methyl dichlorisone-17,21-acetonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16alpha-Methyl dichlorisone-17,21-acetonide is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone and is known for its potent glucocorticoid activity. The compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha-Methyl dichlorisone-17,21-acetonide involves multiple steps, starting from prednisolone. The key steps include chlorination, methylation, and acetonide formation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by methylation using methyl iodide or dimethyl sulfate. The final step involves the formation of the acetonide ring using acetone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
16alpha-Methyl dichlorisone-17,21-acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
16alpha-Methyl dichlorisone-17,21-acetonide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying steroidal structures and reactions.
Biology: The compound is employed in cell biology research to study the effects of glucocorticoids on cell signaling and gene expression.
Medicine: It is used in clinical research to develop new treatments for inflammatory and autoimmune diseases.
Mécanisme D'action
16alpha-Methyl dichlorisone-17,21-acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding activates the receptor, which then translocates to the nucleus and modulates the transcription of target genes. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Prednisolone
- Dexamethasone
- Triamcinolone acetonide
Uniqueness
16alpha-Methyl dichlorisone-17,21-acetonide is unique due to its high potency and specific structural modifications, such as the presence of the acetonide ring and methyl groups. These modifications enhance its glucocorticoid activity and reduce its mineralocorticoid effects, making it more effective and safer for long-term use compared to other corticosteroids .
Propriétés
Numéro CAS |
4735-67-5 |
|---|---|
Formule moléculaire |
C25H32Cl2O4 |
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-9',11'-dichloro-2,2,10',13',16'-pentamethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione |
InChI |
InChI=1S/C25H32Cl2O4/c1-14-10-18-17-7-6-15-11-16(28)8-9-22(15,4)24(17,27)19(26)12-23(18,5)25(14)20(29)13-30-21(2,3)31-25/h8-9,11,14,17-19H,6-7,10,12-13H2,1-5H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 |
Clé InChI |
ZQTYPIRKACXRKR-OCUNRLNVSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]15C(=O)COC(O5)(C)C)C)Cl)Cl)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C15C(=O)COC(O5)(C)C)C)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)









